molecular formula C15H19N3OS B11103815 Benzamide, 2-methyl-N-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidyl)-

Benzamide, 2-methyl-N-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidyl)-

Cat. No.: B11103815
M. Wt: 289.4 g/mol
InChI Key: GLIMDQYJHDBWAK-UHFFFAOYSA-N
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Description

2-Methyl-N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with methyl and thioxo groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors such as urea and acetone, the pyrimidine ring can be synthesized through cyclization reactions.

    Thioxo Group Introduction:

    Benzamide Formation: The final step involves the coupling of the pyrimidine derivative with a benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(4,4,6-trimethyl-2-oxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide: Similar structure but with an oxo group instead of a thioxo group.

    N-(4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide: Lacks the 2-methyl substitution on the benzamide group.

Uniqueness

The uniqueness of 2-Methyl-N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-methyl-N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide

InChI

InChI=1S/C15H19N3OS/c1-10-7-5-6-8-12(10)13(19)17-18-11(2)9-15(3,4)16-14(18)20/h5-9H,1-4H3,(H,16,20)(H,17,19)

InChI Key

GLIMDQYJHDBWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=CC(NC2=S)(C)C)C

Origin of Product

United States

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